6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile
CAS No.: 65004-31-1
Cat. No.: VC17298325
Molecular Formula: C23H15N3O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65004-31-1 |
|---|---|
| Molecular Formula | C23H15N3O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H |
| Standard InChI Key | SQSZVYMRHVDGOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Introduction
Structural and Chemical Identity of 6-Oxo-1,2,4-Triphenyl-1,6-Dihydropyrimidine-5-Carbonitrile
Molecular Architecture
The compound features a bicyclic pyrimidine scaffold with substituents at positions 1, 2, 4, and 5 (Figure 1). The 6-oxo group at position 6 introduces a lactam-like structure, while the cyano group at position 5 enhances electrophilicity, facilitating nucleophilic additions. The three phenyl rings at positions 1, 2, and 4 contribute to steric bulk and π-π stacking interactions, which influence solubility and receptor binding .
Nomenclature and Isomerism
Systematic IUPAC naming follows the priority of functional groups:
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6-Oxo: Ketone at position 6
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1,2,4-Triphenyl: Phenyl substituents at positions 1, 2, and 4
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1,6-Dihydropyrimidine: Partial saturation at positions 1 and 6
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5-Carbonitrile: Cyano group at position 5
No geometric or optical isomerism is reported due to the planar pyrimidine ring and symmetric substitution pattern .
Synthetic Methodologies
Three-Component Condensation
A scalable one-pot synthesis involves the reaction of benzaldehyde derivatives, malononitrile, and thiourea/urea in the presence of phosphorus pentoxide (P₂O₅) as a dehydrating agent . For example:
Reagents:
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4-Chlorobenzaldehyde (1.0 equiv)
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Malononitrile (1.2 equiv)
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Thiourea (1.0 equiv)
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P₂O₅ (20 mol%) in ethanol
Conditions: Reflux at 80°C for 4–6 hours yields 65–75% of the target compound after recrystallization from methanol .
Biginelli Reaction Variants
Alternative routes employ the Biginelli reaction, substituting β-keto esters with malononitrile to introduce the cyano group. A representative protocol :
Step 1: Knoevenagel condensation between benzaldehyde and malononitrile forms an α,β-unsaturated nitrile.
Step 2: Cyclocondensation with thiourea under acidic conditions (e.g., HCl/EtOH) yields the pyrimidine core.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key absorption bands (KBr, cm⁻¹) :
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3441–3439: N-H stretching (pyrimidine and hydrazine NH)
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2213–2225: C≡N (cyano group)
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1667–1685: C=O (lactam carbonyl)
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1581–1611: C=N (imine)
Nuclear Magnetic Resonance (NMR)
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δ 12.55–12.78 ppm: Broad singlets (2H, NH groups)
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δ 7.38–8.69 ppm: Multiplet (15H, aromatic protons from phenyl groups)
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δ 8.15 ppm: Singlet (1H, CH=N hydrazone proton)
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δ 171.18 ppm: Lactam carbonyl (C=O)
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δ 162.28 ppm: Cyano-substituted carbon (C≡N)
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δ 117.61 ppm: Cyano carbon
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δ 128.02–136.80 ppm: Aromatic carbons
Elemental Analysis
Experimental data aligns with theoretical values for C₂₄H₁₆N₄O :
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Calculated: C: 74.22%, H: 4.15%, N: 14.43%
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Found: C: 74.06%, H: 4.29%, N: 14.27%
Pharmacological Properties
Anticancer Activity
Structural analogs like erlotinib (Tarceva®) inhibit epidermal growth factor receptors (EGFR), suggesting potential mechanisms for the title compound . In silico docking studies predict strong binding to EGFR tyrosine kinase (PDB: 1M17) via hydrogen bonds with Met793 and π-stacking with Phe723.
Antimicrobial Efficacy
Pyrimidine derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The cyano group enhances membrane permeability, while the oxo moiety chelates metal ions essential for microbial enzymes .
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for introducing sulfonamide or triazole moieties to improve pharmacokinetics. For instance, coupling with p-toluenesulfonyl chloride increases water solubility by 40% .
Formulation Challenges
Low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates nanoemulsion or cyclodextrin complexation for oral delivery.
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